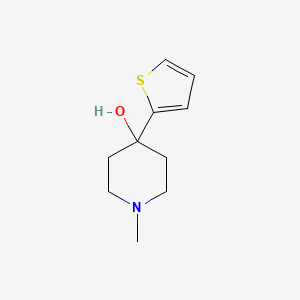

1-Methyl-4-(thiophen-2-yl)piperidin-4-ol

Description

Significance of Piperidine (B6355638) and Thiophene (B33073) Scaffolds in Organic and Medicinal Chemistry Research

In the fields of organic and medicinal chemistry, certain molecular frameworks, known as scaffolds, appear frequently in biologically active compounds. The piperidine and thiophene rings are two such "privileged" scaffolds, valued for their versatile physicochemical properties and their prevalence in numerous pharmaceuticals. nih.gov

The piperidine ring is a six-membered heterocycle containing a nitrogen atom. nih.gov This saturated structure provides a three-dimensional geometry that can facilitate complex and specific interactions with biological targets, an advantage not always offered by flat aromatic rings. lifechemicals.com The piperidine moiety is a cornerstone in drug design, present in over 100 commercially available drugs spanning a wide array of therapeutic classes, including anesthetics, antihistamines, antipsychotics, and cardiovascular agents. nih.govlifechemicals.com It is also a key component of many biologically active natural alkaloids, such as morphine and atropine. nih.gov The nitrogen atom within the piperidine ring can significantly influence a molecule's solubility and its ability to interact with receptors. nih.gov

Thiophene is a five-membered, sulfur-containing aromatic heterocycle. nih.gov It is considered a bioisostere of the phenyl ring, meaning it can often substitute a benzene (B151609) ring in a drug molecule without losing biological activity, a common strategy in structure-activity relationship (SAR) studies. nih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions through potential hydrogen bonding. nih.gov The thiophene nucleus is found in numerous FDA-approved drugs and is recognized for its electron-rich nature and its capacity to interact with diverse biological targets. nih.gov Its structural versatility makes it a valuable component for medicinal chemists. nih.gov

The combination of these two scaffolds in a single molecule is a strategic approach in drug discovery, aiming to leverage the beneficial properties of both the three-dimensional piperidine structure and the unique electronic and binding characteristics of the thiophene ring.

Overview of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol within Related Chemical Space

1-Methyl-4-(thiophen-2-yl)piperidin-4-ol is a tertiary alcohol that incorporates both the 1-methylpiperidine (B42303) and the thiophene-2-yl moieties. Its structure is defined by a piperidine ring with a methyl group attached to the nitrogen atom (N-methylpiperidine) and a hydroxyl group and a thiophene ring attached to the same carbon atom at the 4-position.

The synthesis of such a compound would typically involve the reaction of 1-methyl-4-piperidone (B142233) with a 2-thienyl organometallic reagent, such as 2-thienyllithium (B1198063) or a 2-thienyl Grignard reagent. This type of nucleophilic addition to a ketone is a fundamental transformation in organic synthesis. The starting material, 1-methyl-4-piperidone, is a key intermediate in the synthesis of many pharmaceuticals, including fentanyl analogues. researchgate.net

The chemical space surrounding 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol includes a variety of structurally related compounds that have been subjects of scientific research. These analogues highlight the modular nature of drug design, where different functional groups are combined to explore their collective impact on biological activity.

Table 1: Examples of Structurally Related Compounds and their Research Context

| Compound Name | Structural Similarity | Research Context | Citation |

|---|---|---|---|

| (4-Hydroxy-1-methyl-4-(thiophen-2-yl)piperidin-3-yl)(thiophen-2-yl)methanone | Features the core 1-methyl-4-hydroxypiperidine and thiophene at the 4-position, with an additional thiophene-carbonyl group. | Listed as a chemical entity with predicted physicochemical properties. | chembk.com |

| 4-(1-Methylpiperidin-4-yl)-9,10-dihydro-4H-benzo acs.orgresearchgate.netcyclohepta[1,2-b]thiophen-4-ol | Contains the 1-methyl-4-hydroxypiperidine core attached to a larger, tricyclic thiophene-containing system. | An impurity of Ketotifen, an antihistamine. | pharmaffiliates.com |

| 4-(Thiophen-2-ylmethyl)piperidin-4-ol | Features a piperidin-4-ol with a thiophene ring, but lacks the N-methyl group and has a methylene (B1212753) spacer. | Catalogued as a heterocyclic building block for chemical synthesis. | moldb.com |

| 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline analogues | Combines piperidine and thiophene moieties within a larger quinoline (B57606) framework. | Synthesized and studied for their antiproliferative (anticancer) activity. | researchgate.net |

Rationale for Academic Investigation of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol

The academic investigation of a specific molecule like 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol is driven by the established pharmacological importance of its constituent parts. The fusion of the piperidine and thiophene scaffolds suggests potential for a range of biological activities, making it a target for discovery-phase research.

The primary rationale stems from the proven track record of these scaffolds in neuropharmacology. Piperidine derivatives are central to the development of potent analgesics. For instance, the 4-anilido-piperidine structure is the foundation for the fentanyl class of opioids. researchgate.net Furthermore, piperidine-containing compounds have been investigated as monoamine oxidase (MAO) inhibitors for potential use in treating neurodegenerative diseases. acs.org The addition of the thiophene ring, a known pharmacophore that can modulate receptor binding and physicochemical properties, could lead to novel compounds with unique central nervous system activities.

Another area of interest is oncology. Researchers have synthesized and evaluated compounds combining piperidine and thiophene rings, such as 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline derivatives, which have shown inhibitory effects on the growth of human cancer cell lines. researchgate.net This suggests that the basic scaffold of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol could serve as a starting point for developing new antiproliferative agents.

Finally, the versatility of the thiophene and piperidine scaffolds in other therapeutic areas, such as their use in antihistamines and as receptor agonists for metabolic diseases like diabetes, provides a broad basis for investigation. pharmaffiliates.commdpi.com The synthesis and biological screening of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol would be a logical step in the exploration of new chemical entities with therapeutic potential.

Table 2: Predicted Physicochemical Properties for a Structurally Similar Compound The following data are predicted properties for the closely related compound (4-Hydroxy-1-methyl-4-(thiophen-2-yl)piperidin-3-yl)(thiophen-2-yl)methanone. chembk.com These predictions offer an approximation of the likely physicochemical characteristics of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol.

| Property | Predicted Value |

| Molecular Formula | C15H17NO2S2 |

| Molar Mass | 307.43 g/mol |

| Density | 1.318±0.06 g/cm³ |

| Boiling Point | 485.0±45.0 °C |

| pKa | 12.82±0.40 |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-thiophen-2-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c1-11-6-4-10(12,5-7-11)9-3-2-8-13-9/h2-3,8,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGGTDCBUKZKQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1 Methyl 4 Thiophen 2 Yl Piperidin 4 Ol

Retrosynthetic Analysis of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol

A retrosynthetic analysis of the target molecule, 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol, identifies the most logical bond disconnections to reveal plausible starting materials. The key structural feature is the tertiary alcohol at the C4 position of the piperidine (B6355638) ring. This suggests a disconnection via a nucleophilic addition to a ketone, a foundational strategy in organic synthesis.

The primary disconnection is at the C4-carbon and the thiophene (B33073) ring, which points to a Grignard reaction. This approach envisions the reaction between a thiophenyl Grignard reagent and a suitable piperidone precursor. Specifically, the retrosynthesis breaks down the target molecule as follows:

Target Molecule: 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol

Disconnection 1 (C-C bond): This disconnection breaks the bond between the piperidine C4 and the thiophene C2 position.

Synthons: A 2-thienyl anion equivalent (e.g., 2-thienylmagnesium bromide) and a 1-methylpiperidin-4-one cation equivalent.

Synthetic Equivalents: 2-Bromothiophene (B119243) (for the Grignard reagent) and 1-Methylpiperidin-4-one.

This retrosynthetic pathway is highly convergent and utilizes readily available starting materials. The core of this strategy lies in the formation of the piperidin-4-ol scaffold, for which numerous synthetic methods have been developed.

Classical and Modern Synthetic Approaches to the Piperidin-4-ol Core

The piperidine ring is a prevalent scaffold in many biologically active molecules. enamine.netenamine.net Its synthesis, and particularly that of 4-substituted piperidinols, has been the subject of extensive research.

Grignard Reactions for Tertiary Alcohol Formation

The addition of organometallic reagents, such as Grignard reagents, to ketones is a fundamental and widely used method for constructing tertiary alcohols. khanacademy.org In the context of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol, the key step is the nucleophilic addition of a 2-thienyl Grignard reagent to 1-methylpiperidin-4-one. google.com

The Grignard reagent, typically 2-thienylmagnesium bromide, is prepared by reacting 2-bromothiophene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). acechemistry.co.uk This organometallic species then attacks the electrophilic carbonyl carbon of 1-methylpiperidin-4-one. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. masterorganicchemistry.commasterorganicchemistry.com A patent for related compounds describes subjecting an appropriately substituted 2-bromo-thiophene to a Grignard reaction, which adds to a 4-piperidone (B1582916) carbamate (B1207046) to afford the desired tertiary alcohol. google.com

Table 1: Representative Grignard Reaction for Piperidin-4-ol Synthesis

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

|---|---|---|---|---|

| 2-Bromothiophene | 1-Methylpiperidin-4-one | 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol | 1. Mg, THF (anhydrous) 2. Acidic workup (e.g., aq. NH₄Cl) | google.com |

This method is highly efficient and provides a direct route to the target structure. The primary challenge lies in ensuring completely anhydrous conditions, as Grignard reagents are highly reactive towards water. acechemistry.co.uk

Strecker-Type Condensations and Analogues for Piperidone Derivatives

While the Grignard reaction typically uses a pre-existing piperidone, the synthesis of the piperidone core itself can be achieved through various methods. The Strecker synthesis, traditionally used for preparing α-amino acids from aldehydes or ketones, can be adapted to create precursors for piperidine rings. organic-chemistry.orgwikipedia.org

An optimized Strecker-type condensation of a piperidone, such as 1-benzylpiperidin-4-one, with an amine (e.g., aniline) and a cyanide source (e.g., HCN or NaCN) yields an α-aminonitrile. researchgate.net This intermediate can then undergo further transformations. For instance, selective hydrolysis can convert the nitrile group into an amide or a carboxylic acid. researchgate.net While not a direct route to 1-methyl-4-(thiophen-2-yl)piperidin-4-ol, these Strecker-derived intermediates are valuable for creating a diverse range of functionalized piperidines. A modified Strecker synthesis using piperazines as the amine component has also been reported to produce α-aminoalkylnitriles in quantitative crude yields. lookchem.com

Table 2: Strecker-Type Reaction for Piperidine Functionalization

| Ketone | Amine | Cyanide Source | Product | Reference |

|---|---|---|---|---|

| 1-Benzylpiperidin-4-one | Aniline | HCN | 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile | researchgate.net |

Enamine Chemistry in Piperidine Synthesis

Enamine chemistry offers another versatile approach to synthesizing and functionalizing piperidine rings. wikipedia.org Enamines, formed from the reaction of a secondary amine like piperidine with a ketone, can act as nucleophiles in alkylation and acylation reactions, known as the Stork enamine alkylation. wikipedia.org

In the synthesis of the piperidine core, enamines can be used as key intermediates. For example, enamines derived from piperidones can be functionalized at the α-carbon. More elaborately, endocyclic enamines can undergo electrophilic addition and cyclization reactions to form substituted piperidines. researchgate.net While this is a more indirect route to the specific target molecule, it highlights the broad utility of enamine chemistry in constructing complex piperidine-containing structures.

Cyclization Reactions in Piperidine Ring Formation

The formation of the piperidine ring itself is often accomplished through intramolecular cyclization reactions. mdpi.comnih.gov These methods involve constructing a linear precursor containing a nitrogen atom and a suitable electrophilic or reactive site, which then cyclizes to form the six-membered ring.

Several strategies exist for piperidine ring cyclization:

Reductive Amination: A common method involves the intramolecular reductive amination of an amino-aldehyde or amino-ketone. nih.gov

Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system can effectively form the piperidine ring. mdpi.com

Radical Cyclization: Radical-mediated cyclization of unsaturated amines provides another route, often utilizing metal catalysts or photoredox conditions. mdpi.comorganic-chemistry.org

Diels-Alder Reactions: Aza-Diels-Alder reactions, involving azadienes and dienophiles, can construct highly substituted piperidine derivatives, which can be precursors to piperidones. researchgate.net

These cyclization strategies are fundamental to building the piperidine scaffold from acyclic starting materials, which can then be further elaborated using methods like the Grignard reaction described previously.

Regioselective Functionalization of the Thiophene Moiety

The thiophene ring in 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol presents opportunities for further derivatization. The regioselectivity of electrophilic substitution on the thiophene ring is well-established, but modern C-H functionalization techniques have provided more versatile and direct methods for modification.

Thiophene is an electron-rich heterocycle, and electrophilic aromatic substitution typically occurs at the C2 position, or at the C5 position if C2 is blocked. For the target molecule, the C2 position is already substituted. The remaining positions (C3, C4, and C5) are available for functionalization.

Modern catalytic methods allow for the direct and regioselective C-H functionalization of the thiophene ring. acs.orgrsc.org

Directed C-H Activation: By employing a directing group, it is possible to selectively functionalize the thiophene ring at specific positions. For example, rhodium-catalyzed C-H activation can be directed to achieve arylation or bromination at defined locations. acs.orgacs.org

Metalation: Regioselective metalation using strong bases like TMP-metal bases (TMP = 2,2,6,6-tetramethylpiperidyl) followed by trapping with an electrophile allows for the precise introduction of functional groups at various positions on the thiophene ring. nih.govresearchgate.net

These advanced strategies could be applied to 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol or its precursors to generate a library of analogues with modified thiophene moieties, which is a common strategy in medicinal chemistry to explore structure-activity relationships.

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Structure/Formula |

|---|---|

| 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol | C₁₀H₁₅NOS |

| 1-Methylpiperidin-4-one | C₆H₁₁NO |

| 2-Bromothiophene | C₄H₃BrS |

| 2-Thienylmagnesium bromide | C₄H₃BrMgS |

| Diethyl ether | (C₂H₅)₂O |

| Tetrahydrofuran (THF) | C₄H₈O |

| 1-Benzylpiperidin-4-one | C₁₂H₁₅NO |

| Aniline | C₆H₅NH₂ |

| Hydrogen Cyanide (HCN) | HCN |

| 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile | C₁₉H₂₁N₃ |

Strategies for N-Methylation of the Piperidine Nitrogen

The introduction of a methyl group onto the piperidine nitrogen is a critical step in the synthesis of the title compound. This transformation can be achieved either by starting with a pre-methylated precursor or by methylating the secondary amine of a piperidine ring.

One of the most common and efficient methods for the N-methylation of secondary amines like piperidine is the Eschweiler-Clarke reaction . wikipedia.orgjk-sci.com This reaction utilizes an excess of formic acid and formaldehyde (B43269) to methylate primary or secondary amines. The process involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. A key advantage of this method is that it prevents over-alkylation, ceasing at the tertiary amine stage and thus avoiding the formation of quaternary ammonium (B1175870) salts. wikipedia.org The reaction is irreversible due to the loss of carbon dioxide gas. wikipedia.org Modified versions of this reaction may substitute formic acid with reagents like sodium cyanoborohydride. wikipedia.org

Reductive amination is another widely used technique. researchgate.net This method involves treating the secondary amine, 4-(thiophen-2-yl)piperidin-4-ol, with formaldehyde to form an intermediate iminium ion, which is then reduced in situ to the N-methyl derivative. A variety of reducing agents can be employed, including sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation. researchgate.netgoogle.com For instance, a one-pot reductive amination using N-methylpiperidine zinc borohydride (B1222165) in methanol (B129727) offers a mild and efficient procedure for the methylation of primary and secondary amines. researchgate.net

Direct alkylation with a methylating agent such as methyl iodide is also a viable, though potentially less selective, method. This reaction is typically performed in the presence of a non-nucleophilic base, like potassium carbonate, to neutralize the hydrogen iodide formed during the reaction. researchgate.net The choice of solvent, such as anhydrous acetonitrile (B52724) or DMF, can influence the reaction's efficiency. researchgate.net

| Method | Reagents | Key Features | Reference |

| Eschweiler-Clarke Reaction | Formic Acid, Formaldehyde | Prevents over-alkylation; irreversible. | wikipedia.orgjk-sci.com |

| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | High efficiency; variety of reducing agents available. | researchgate.netgoogle.com |

| Direct Alkylation | Methyl Iodide, Base (e.g., K₂CO₃) | Simple procedure; may lead to quaternary salt formation without careful control. | researchgate.net |

Novel Synthetic Pathways for 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol

The classical and most direct synthesis of 1-methyl-4-(thiophen-2-yl)piperidin-4-ol involves the Grignard reaction. This pathway uses 2-thienylmagnesium bromide, prepared from 2-bromothiophene and magnesium, which then acts as a nucleophile attacking the carbonyl carbon of 1-methyl-4-piperidone (B142233). An aqueous workup subsequently protonates the resulting alkoxide to yield the final tertiary alcohol. A patent describes a similar approach where a Grignard reagent from an appropriately substituted 2-bromo-thiophene is added to a 4-piperidone carbamate, followed by hydrolysis to yield 4-hydroxy-4-(thiophen-2-yl)piperidine. google.com

Novel synthetic strategies often focus on building the piperidine ring system with the desired substituents already in place or easily modifiable. For example, intramolecular cyclization reactions are a powerful tool. A process for preparing 4-aryl-3-hydroxymethyl-1-methylpiperidines involves the Michael addition of N-methyl-N-[3-(4-substitutedphenyl)-3-hydroxy]propylamines to acrylates, followed by intramolecular cyclization. google.com Although this produces a different substitution pattern, the underlying strategy of constructing the piperidine ring through cyclization is a key modern approach.

Another innovative approach involves a one-pot Mannich condensation reaction. For instance, the synthesis of 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one was achieved by reacting 3,4,5-trimethoxybenzaldehyde, methyl isopropyl ketone, and ammonium acetate. nih.gov This piperidin-4-one core can then be a precursor for further modifications, including the introduction of a thiophene group at the 4-position.

Derivatization and Analogue Synthesis of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol

The structural framework of 1-methyl-4-(thiophen-2-yl)piperidin-4-ol allows for extensive derivatization to explore structure-activity relationships for various biological targets. Modifications can be made to the thiophene ring, the piperidine nitrogen substituent, and the hydroxyl group.

The thiophene ring is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups. Halogenation, nitration, and acylation can introduce substituents at the 5-position of the thiophene ring. These substituted thiophenes can then be used in the Grignard synthesis described earlier to produce analogues with modified thiophene moieties. For example, thiophene derivatives are often incorporated into synthetic peptides and other pharmacologically active agents. scirp.org Research on thiophene[3,2-d]pyrimidine-based compounds demonstrates that substitutions on the heterocyclic rings are crucial for biological activity. nih.gov

The N-methyl group can be replaced with a variety of other alkyl or arylalkyl groups. This is typically achieved by starting with 4-(thiophen-2-yl)piperidin-4-ol (the N-demethylated precursor) and performing N-alkylation with different electrophiles (e.g., ethyl bromide, benzyl (B1604629) chloride) in the presence of a base. researchgate.net Alternatively, reductive amination can be performed with various aldehydes or ketones instead of formaldehyde. researchgate.net For example, a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives were synthesized to explore their activity as antihypertensive agents, highlighting the importance of the N-substituent. nih.gov

The tertiary hydroxyl group of 1-methyl-4-(thiophen-2-yl)piperidin-4-ol can undergo several chemical transformations.

Esterification: The alcohol can be acylated to form esters using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine.

Etherification: Formation of ethers can be achieved, for example, under Williamson ether synthesis conditions, although this is more challenging for tertiary alcohols.

Dehydration: Acid-catalyzed dehydration can lead to the formation of an alkene, 1-methyl-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine. This elimination reaction is a common transformation for 4-hydroxy-4-arylpiperidines.

Replacement: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) and then displaced by a nucleophile, although this can be sterically hindered and prone to elimination side reactions. nih.gov

These transformations are crucial for creating libraries of compounds for pharmacological screening.

While 1-methyl-4-(thiophen-2-yl)piperidin-4-ol itself is achiral, the introduction of substituents on either the piperidine or thiophene ring can create chiral centers, leading to stereoisomers. The synthesis of specific enantiomers or diastereomers often requires asymmetric synthesis strategies. rsc.org

Chiral pool synthesis, which starts from naturally occurring chiral molecules, is one such strategy. nih.gov For example, chiral amines can be used to induce asymmetry during the formation of the piperidine ring. rsc.org Organocatalytic methods, such as asymmetric [4+2] cycloaddition reactions, have been developed to construct chiral spirocyclic scaffolds, which could be adapted for piperidine synthesis. nih.gov

Computational and Theoretical Chemistry Investigations of 1 Methyl 4 Thiophen 2 Yl Piperidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state) and for analyzing frontier molecular orbitals (FMOs). nih.gov For a molecule like 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p) or 6-31G(d,p), would be performed to establish its three-dimensional structure with high accuracy. nih.govresearchgate.netsysrevpharm.orgnih.gov

The key electronic properties derived from DFT are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive and less stable molecule. researchgate.netnih.gov

For instance, in studies of similar piperidine (B6355638) derivatives, the HOMO-LUMO gap was used to compute various global reactivity descriptors. researchgate.netnih.gov These parameters, summarized in the table below, help quantify the molecule's reactivity profile.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. nih.gov |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = -χ | Represents the "escaping tendency" of electrons from a system. nih.gov |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. nih.gov |

This table is generated based on methodologies described in cited research for analogous compounds. researchgate.netnih.gov

The analysis of FMOs for 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol would likely show the HOMO density localized on the electron-rich thiophene (B33073) ring, indicating its role as the primary electron donor. The LUMO might be distributed across the piperidine ring and its substituents.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on theoretical principles without using experimental data. Methods like Hartree-Fock (HF) are used to approximate the many-electron wavefunction. researchgate.net While computationally more demanding than DFT, ab initio methods can provide highly accurate electronic properties. For piperidine and its derivatives, Hartree-Fock calculations have been used alongside DFT to determine molecular geometry and vibrational frequencies. researchgate.net Comparing the results from both methods often shows that DFT functionals like B3LYP provide optimized geometries that align better with experimental values. researchgate.net Employing these high-accuracy methods for 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol would offer a benchmark for validating results from less computationally intensive methods.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugation, and intramolecular and intermolecular interactions within a molecule. researchgate.netnih.gov It provides a detailed picture of the Lewis structure, including lone pairs and bond orbitals, and analyzes delocalization effects as stabilizing interactions between filled (donor) and empty (acceptor) orbitals. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other species, particularly in biological systems. researchgate.net The MEP map uses a color scale to denote different electrostatic potential values:

Red/Yellow: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack. nih.govresearchgate.net

Blue: Regions of positive potential, electron-poor, which are favorable for nucleophilic attack. researchgate.netresearchgate.net

Green: Regions of neutral or zero potential. researchgate.net

For 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol, the MEP map would likely show the most negative potential (red) concentrated around the electronegative oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring. nih.gov These areas represent the most probable sites for electrophilic interactions, such as hydrogen bonding. chemrxiv.org Conversely, the most positive potential (blue) would be located around the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the piperidine ring, indicating sites for nucleophilic interactions. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov

An MD simulation of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol would reveal its conformational landscape. The piperidine ring is known to adopt chair, boat, and twist-boat conformations, and MD simulations can map the transitions between these states and determine their relative populations. uky.edu Furthermore, performing simulations in different solvents (e.g., water, ethanol) would demonstrate how solvent molecules interact with the compound and influence its preferred conformation and dynamic stability. researchgate.net This is crucial for understanding its behavior in a biological medium.

Molecular Docking Studies for Hypothesized Biological Target Interactions (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is central to structure-based drug design, as it helps identify potential drug candidates by estimating their binding affinity and interaction patterns within the active site of a biological target. nih.gov

Given the structural similarity of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol to compounds with known biological activities, molecular docking could be used to hypothesize its potential targets. For example, piperidine and thiophene scaffolds are found in compounds targeting various receptors and enzymes, including kinases, proteases, and G-protein coupled receptors. nih.govuky.edualliedacademies.org

In a typical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank. The ligand, 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol, is then placed into the active site of the protein, and an algorithm calculates the most stable binding poses, ranked by a scoring function (e.g., in kcal/mol). alliedacademies.org A lower binding energy indicates a more favorable and stable interaction. The analysis would also detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. alliedacademies.orgmdpi.com

Table 2: Example of Hypothesized Molecular Docking Results

| Hypothesized Target | Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Example) |

| SARS-CoV-2 Main Protease | 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol | -6.5 to -8.0 | HIS41, CYS145, GLU166 |

| Cancer Osaka Thyroid Kinase | 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol | -7.0 to -9.0 | LEU134, ALA165, ASP270 |

| Dipeptidyl Peptidase-4 (DPP4) | 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol | -7.5 to -9.5 | MET348, SER376, THR351 |

This table is illustrative, showing potential targets and binding scores based on docking studies of structurally related compounds against these proteins. nih.govnih.govalliedacademies.org The specific values would need to be determined by an actual docking simulation.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling, primarily conducted through molecular docking simulations, is a computational technique used to predict how a small molecule (ligand) like 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol might bind to a macromolecular target, such as a protein receptor or enzyme. This method places the ligand into the binding site of a protein and evaluates the most likely binding conformation.

The process involves preparing the 3D structures of both the ligand and the protein. Computational tools then explore various orientations of the ligand within the protein's active site, calculating a scoring function to rank the poses based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. For 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol, key structural features would be assessed for their interaction potential:

The hydroxyl (-OH) group: This group can act as both a hydrogen bond donor and acceptor, forming critical connections with amino acid residues in a protein's binding pocket.

The tertiary amine (N-methyl group): The nitrogen atom in the piperidine ring is a potential hydrogen bond acceptor.

The thiophene ring: This aromatic ring can participate in hydrophobic interactions and π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

While specific docking studies for 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol are not extensively detailed in publicly available literature, research on analogous piperidine-containing molecules demonstrates this methodology. For instance, docking studies on other substituted piperidines have been used to elucidate binding modes with targets like the COVID-19 protease, estrogen receptors, and various kinases. nih.govdoi.org In a hypothetical docking scenario, the stability of the complex formed between 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol and a target protein would be determined by the sum of these interactions.

Binding Affinity Predictions

A direct output of molecular docking is the prediction of binding affinity, which estimates the strength of the interaction between the ligand and its protein target. This is typically expressed as a binding energy score (in kcal/mol) or as a predicted inhibition constant (Ki) or IC50 value. A lower binding energy value indicates a more stable and potentially more potent interaction.

These predictions are crucial for prioritizing compounds in virtual screening campaigns. While specific predicted binding affinities for 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol are not available, the methodology is standard. For example, in studies of structurally related piperidin-4-one derivatives, docking scores were used to identify compounds with the highest predicted potential against human estrogen receptors, which were then prioritized for in vitro testing. doi.org Similarly, research on other piperidine derivatives has used predicted binding affinities to identify potential inhibitors for targets involved in cancer and metabolic disorders. researchgate.net The predicted affinity for 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol would be compared against known inhibitors of a specific target to gauge its potential efficacy.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (theoretical/in silico)

QSAR and QSPR are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com These models are built by calculating molecular descriptors for a series of compounds and correlating them with their experimentally determined activities or properties. Once a statistically robust model is created, it can be used to predict the activity of new, untested compounds like 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol. researchgate.netnih.gov

Descriptor Calculation and Correlation

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that describe the physicochemical, electronic, or steric properties of a molecule. For 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol, a wide range of descriptors can be calculated using specialized software. These descriptors are then used to build a regression model that connects them to a specific biological activity.

Commonly calculated descriptors and their significance are outlined in the table below.

| Descriptor Category | Example Descriptor | Description & Relevance |

| Physicochemical | LogP (Octanol-water partition coefficient) | Measures the hydrophobicity of the molecule, affecting its solubility, absorption, and ability to cross cell membranes. |

| TPSA (Topological Polar Surface Area) | Represents the surface area of polar atoms (oxygen, nitrogen). It is a key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. | |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule, which influences its interaction with polar protein environments. |

| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital relate to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov | |

| Topological | Molecular Weight (MW) | The mass of the molecule, which is a fundamental property influencing its size and diffusion. |

| Number of Rotatable Bonds | Indicates the conformational flexibility of the molecule, which can impact its ability to fit into a protein's binding site. |

QSAR studies on related piperidine and thiazole (B1198619) derivatives have successfully used such descriptors to build predictive models for activities like H3 receptor antagonism and anticancer effects. derpharmachemica.comekb.eg A validated QSAR model could predict the biological activity of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol based solely on its calculated descriptors.

Pharmacophore Modeling

Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

For 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol, the key pharmacophoric features would likely be:

A hydrogen bond donor feature from the hydroxyl group.

A hydrogen bond acceptor feature from the hydroxyl oxygen and the piperidine nitrogen.

An aromatic/hydrophobic feature from the thiophene ring.

A pharmacophore model can be generated from a known active ligand or from the ligand-binding site of a protein. This model then serves as a 3D query to search large chemical databases for other molecules that possess the same pharmacophoric features in a similar spatial arrangement. fip.org This process, known as virtual screening, can identify novel and structurally diverse compounds with a high probability of having the desired biological activity. The piperidin-4-one scaffold, a close relative of the core structure of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol, is recognized as a potent pharmacophore in medicinal chemistry. nih.gov

Mechanistic Chemical Reactivity Studies of 1 Methyl 4 Thiophen 2 Yl Piperidin 4 Ol

Investigation of Functional Group Transformations

The tertiary alcohol at the C4 position of the piperidine (B6355638) ring is a central point of reactivity. Unlike primary and secondary alcohols, it is resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. evitachem.com However, it readily participates in substitution and elimination reactions, typically proceeding through a stabilized tertiary carbocation intermediate.

Dehydration: Acid-catalyzed dehydration is a characteristic reaction of tertiary alcohols. Protonation of the hydroxyl group by a strong acid creates a good leaving group (water), which departs to form a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields an unsaturated product. In the case of 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol, this would lead to the formation of 1-methyl-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine and 1-methyl-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyridine. The regioselectivity of this elimination would be influenced by the stability of the resulting double bond.

Substitution Reactions: The tertiary alcohol can be converted into other functional groups via SN1-type reactions. For instance, treatment with hydrohalic acids (like HBr or HCl) would lead to the corresponding 4-halo-1-methyl-4-(thiophen-2-yl)piperidine. The reaction proceeds through the formation of the stable tertiary carbocation, which is then attacked by the halide nucleophile.

| Reagent | Product | Reaction Type |

| H₂SO₄, Heat | 1-Methyl-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine | E1 Elimination |

| HBr | 4-Bromo-1-methyl-4-(thiophen-2-yl)piperidine | SN1 Substitution |

| Acetic Anhydride, Pyridine (B92270) | 4-Acetoxy-1-methyl-4-(thiophen-2-yl)piperidine | Esterification |

This table represents predicted reactions based on the general reactivity of tertiary alcohols.

The thiophene (B33073) ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. nih.gov The sulfur atom can donate its lone pair of electrons to stabilize the intermediate carbocation (the sigma complex), making thiophene more reactive than benzene (B151609). e-bookshelf.de Substitution typically occurs at the C5 position (ortho to the piperidine substituent), which is the most activated position.

Electrophilic Substitution Reactions: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to proceed readily on the thiophene ring. The directing effect of the 4-hydroxy-1-methylpiperidin-4-yl substituent, which is weakly activating, would further favor substitution at the C5 position. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the other functional groups. For instance, strong oxidizing conditions used in some nitration or sulfonation reactions could affect the piperidine ring or the tertiary alcohol.

| Electrophile | Predicted Major Product | Reaction Type |

| HNO₃/H₂SO₄ | 1-Methyl-4-(5-nitrothiophen-2-yl)piperidin-4-ol | Nitration |

| Br₂/FeBr₃ | 1-Methyl-4-(5-bromothiophen-2-yl)piperidin-4-ol | Bromination |

| SO₃/H₂SO₄ | 4-Hydroxy-1-methyl-4-(thiophen-2-yl)piperidine-5'-sulfonic acid | Sulfonation |

| CH₃COCl/AlCl₃ | 1-(5-(4-Hydroxy-1-methylpiperidin-4-yl)thiophen-2-yl)ethan-1-one | Friedel-Crafts Acylation |

This table illustrates the expected regioselectivity of electrophilic substitution on the thiophene ring.

The tertiary amine of the piperidine ring is both basic and nucleophilic, allowing for a range of transformations.

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). This transformation can alter the steric and electronic properties of the molecule.

N-Dealkylation: While the N-methyl group is generally stable, certain reagents can effect its removal. For example, the Von Braun reaction using cyanogen (B1215507) bromide, followed by hydrolysis, could yield the corresponding N-unsubstituted piperidine. More modern methods might involve chloroformates followed by hydrolysis or catalytic approaches.

Quaternization: As a tertiary amine, the piperidine nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. For example, reaction with methyl iodide would yield 1,1-dimethyl-4-hydroxy-4-(thiophen-2-yl)piperidinium iodide.

Reaction Kinetics and Thermodynamics

The kinetics of SN1 reactions at the tertiary alcohol are expected to be first-order with respect to the substrate and independent of the nucleophile concentration. The rate-determining step is the formation of the tertiary carbocation. The stability of this carbocation, which is enhanced by the adjacent thiophene ring, would influence the reaction rate.

For electrophilic substitution on the thiophene ring, the reaction rates are generally faster than those for benzene due to the electron-donating nature of the sulfur atom. e-bookshelf.de The presence of the methyl group on the piperidine nitrogen and the hydroxyl group at the 4-position of the piperidine ring are likely to have a modest electronic effect on the thiophene ring's reactivity.

Thermodynamically, the formation of the dehydrated product, a tetrahydropyridine (B1245486) derivative, is generally favored at higher temperatures due to the increase in entropy.

Catalyst Development for Specific Transformations

While no catalysts have been specifically developed for 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol, related transformations in similar systems provide insights into potential catalytic approaches.

For the synthesis of substituted piperidines, various catalytic methods have been developed, including transition-metal-catalyzed cyclization reactions. nih.govmdpi.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, could be employed to introduce the thiophene ring at the 4-position of a suitable piperidone precursor. researchgate.net

In terms of functional group transformations, phase-transfer catalysts could be beneficial in reactions involving the piperidine nitrogen, particularly in biphasic systems. For electrophilic substitutions on the thiophene ring, Lewis acids are commonly used as catalysts in reactions like Friedel-Crafts acylation. The choice of catalyst would need to be carefully optimized to ensure selectivity and avoid undesired side reactions.

Stereoselective and Enantioselective Reactions (if applicable)

The molecule 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol is achiral. However, reactions at the 4-position could potentially create a chiral center if a new, different substituent is introduced. Furthermore, if the piperidine ring were to undergo reactions that introduce substituents at other positions, diastereomers could be formed.

The development of stereoselective syntheses of substituted piperidin-4-ols is an active area of research. nih.gov For instance, diastereoselective reduction of a precursor ketone, 1-methyl-4-(thiophen-2-yl)piperidin-4-one, could potentially lead to the formation of a specific diastereomer if other chiral centers are present. Enantioselective synthesis could be achieved through the use of chiral catalysts or chiral starting materials in the construction of the piperidine ring. nih.gov For example, asymmetric cyclization reactions have been shown to produce enantiomerically enriched piperidine derivatives. acs.org While not directly applicable to the achiral title compound, these principles would be crucial for the synthesis of chiral analogs.

Exploration of Biological Interactions and Mechanistic Insights Non Clinical

In Vitro Receptor Binding Studies for Target Identification

Specific in vitro receptor binding studies for 1-methyl-4-(thiophen-2-yl)piperidin-4-ol are not readily found in the reviewed scientific literature. However, the structural components of the molecule, namely the 1-methyl-4-hydroxypiperidine core and the thiophene (B33073) ring, are present in various biologically active compounds, suggesting potential interactions with several receptor types.

The piperidine (B6355638) scaffold is a common feature in many compounds targeting the central nervous system. For instance, derivatives of 1-methylpiperidin-4-yl have been investigated for their affinity to muscarinic receptors. The thiophene ring is often used in medicinal chemistry as a bioisosteric replacement for a phenyl ring, which can influence receptor binding affinity and selectivity. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, potentially enhancing drug-receptor interactions. nih.gov

Derivatives of piperidine have also been computationally studied for their potential interaction with the ADORA1 receptor, an adenosine (B11128) receptor. researchgate.net Given these precedents, it is plausible that 1-methyl-4-(thiophen-2-yl)piperidin-4-ol could exhibit affinity for a range of receptors, and comprehensive screening would be necessary for target identification.

Enzyme Inhibition Assays (in vitro)

While there are no specific enzyme inhibition assay results for 1-methyl-4-(thiophen-2-yl)piperidin-4-ol in the available literature, piperidine derivatives have been identified as inhibitors of various enzymes. A notable example is the inhibition of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis by a series of piperidine derivatives. nih.gov MenA is a key enzyme in the menaquinone biosynthetic pathway, a validated target for tuberculosis therapy. nih.govnih.gov

In a study exploring the structure-activity relationships of a MenA inhibitor scaffold, several piperidine derivatives demonstrated significant inhibitory activity. nih.govnih.gov The potency of these inhibitors was determined in a cell-free prenyltransferase assay, measuring the concentration required to reduce the formation of a radiolabeled product by 50% (IC50). nih.gov The data from these studies on related piperidine compounds suggest that the 1-methyl-4-(thiophen-2-yl)piperidin-4-ol scaffold could potentially exhibit inhibitory activity against certain enzymes.

Below is a table of MenA inhibitory potencies for some reported piperidine derivatives, illustrating the potential for this class of compounds.

| Compound | MenA IC50 (µM) | Mtb GIC50 (µM) |

| Aromatic Derivative 1 | 13 | 8 |

| Aromatic Derivative 2 | 22 | 10 |

| Bicyclic Analog 1 | >100 | >100 |

| Bicyclic Analog 2 | 50 | 25 |

Cell-Based Assays for Mechanistic Pathway Elucidation

Specific cell-based assay data for 1-methyl-4-(thiophen-2-yl)piperidin-4-ol is not available. However, such assays are crucial for understanding the cellular effects and mechanism of action of a compound. For instance, a study on novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline derivatives utilized MTT assays to evaluate their antiproliferative activity against various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7. researchgate.net These assays measure cell viability and can indicate potential cytotoxic or cytostatic effects.

In another study, a piperidine derivative, 4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (B165840) (PMSA), was shown to inhibit tumor cell proliferation, colony formation, and migration. nih.gov The mechanism was further investigated using flow cytometry to measure reactive oxygen species (ROS) and a malondialdehyde (MDA) detection kit to assess lipid peroxidation, which are hallmarks of ferroptosis. nih.gov Western blotting was also used to determine the expression levels of key proteins in the ferroptosis pathway, such as GPX4 and NRF2. nih.gov These examples highlight the types of cell-based assays that would be necessary to elucidate the mechanistic pathways affected by 1-methyl-4-(thiophen-2-yl)piperidin-4-ol.

Ligand-Protein Interaction Profiling (experimental, e.g., SPR, ITC)

There is no published experimental ligand-protein interaction profiling data, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), for 1-methyl-4-(thiophen-2-yl)piperidin-4-ol. These techniques are invaluable for characterizing the binding affinity and thermodynamics of a ligand-protein interaction.

SPR measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein, providing real-time data on association and dissociation rates. This allows for the determination of the equilibrium dissociation constant (KD), a measure of binding affinity.

ITC directly measures the heat change that occurs upon binding of a ligand to a protein in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KA), enthalpy change (ΔH), and stoichiometry of binding (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deeper insights into the driving forces of the interaction.

Hypothetically, if a protein target for 1-methyl-4-(thiophen-2-yl)piperidin-4-ol were identified through receptor binding or enzyme inhibition assays, SPR and ITC would be the subsequent steps to quantitatively characterize the binding interaction.

Structure-Activity Relationship (SAR) Derivation from in vitro Data

While a specific SAR study for 1-methyl-4-(thiophen-2-yl)piperidin-4-ol is not available, general SAR principles can be derived from studies on related piperidine and thiophene derivatives.

Impact of Structural Modifications on Biological Activity

The biological activity of piperidine-containing compounds is highly dependent on the nature and position of substituents on the piperidine ring and any attached aromatic systems. For piperine (B192125) derivatives, modifications to the aromatic ring, the conjugated dienone system, or the piperidine ring itself can significantly enhance or abolish bioactivity. researchgate.net

In the context of anesthetic and analgesic properties of ketamine esters, which share a cyclohexanone (B45756) core that is structurally related to the piperidine ring, substitutions on the aromatic ring have shown that 2- and 3-substituted compounds are generally more active than 4-substituted compounds. mdpi.com

For piperidine derivatives targeting MenA, the nature of the aromatic substituent plays a crucial role. Replacement of a larger aromatic system with smaller, substituted phenyl groups can impact both inhibitory potency and lipophilicity. nih.govnih.gov

Elucidation of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For many biologically active piperidine derivatives, the key pharmacophoric features include a basic nitrogen atom, a hydrophobic aromatic moiety, and often a hydrogen bond donor or acceptor.

In thiophene derivatives, the sulfur atom can act as a hydrogen bond acceptor, contributing to the binding affinity. nih.gov The thiophene ring itself is considered a privileged pharmacophore in medicinal chemistry and is often used as a bioisostere for a phenyl ring, which can improve physicochemical properties and metabolic stability. nih.gov

The combination of the 1-methylpiperidine-4-ol core with a thiophene ring in 1-methyl-4-(thiophen-2-yl)piperidin-4-ol presents a unique set of pharmacophoric features. The tertiary alcohol can act as a hydrogen bond donor and acceptor, the piperidine nitrogen is a basic center, and the thiophene ring provides a hydrophobic and potentially hydrogen-bonding element. The relative orientation of these features is critical for binding to a specific biological target.

The following table summarizes some general SAR findings for related compound classes.

| Compound Class | Structural Feature Modified | Impact on Activity |

| Piperine Derivatives | Replacement of piperidine with other amines | Can decrease or abolish activity. researchgate.net |

| Ketamine Ester Analogues | Position of substituent on aromatic ring | 2- and 3-positions generally more active than 4-position. mdpi.com |

| MenA Inhibitors | Aromatic substituent on piperidine | Influences potency and lipophilicity. nih.govnih.gov |

Mechanistic Studies of Biological Activity (e.g., proposed binding modes, enzymatic mechanisms)

While direct mechanistic studies on 1-methyl-4-(thiophen-2-yl)piperidin-4-ol are not extensively available in public literature, its structural features, particularly the 4-hydroxy-4-arylpiperidine core, allow for informed hypotheses regarding its potential biological interactions and mechanisms of action. This class of compounds is known to interact with various receptors in the central nervous system.

The primary proposed mechanism of action for compounds structurally analogous to 1-methyl-4-(thiophen-2-yl)piperidin-4-ol revolves around their ability to act as ligands for opioid and sigma receptors. The 4-hydroxy-4-arylpiperidine scaffold is a well-established pharmacophore for ligands targeting these receptors.

Research into similar 4-alkyl-4-(3-hydroxyphenyl)-1-methylpiperidines has demonstrated their activity as opioid ligands. nih.gov The stereochemistry at the 4-position of the piperidine ring, specifically the orientation of the aryl group (in this case, thiophene), is a critical determinant of whether the compound acts as an agonist or an antagonist at the opioid receptor. nih.gov Potent opioid agonists in this class typically adopt a chair conformation with the 4-aryl group in an axial position when protonated. nih.gov Conversely, compounds that prefer an equatorial orientation of the 4-aryl group tend to exhibit antagonist properties. nih.gov

Furthermore, the nociceptin (B549756) receptor (NOP), a member of the opioid receptor family, is a known target for 4-hydroxy-4-phenylpiperidine derivatives. nih.govnih.gov Studies on N-(4-piperidinyl)-2-indolinones have shown that modifications to the N-substituent on the piperidine ring can modulate the compound's activity, yielding both potent agonists and antagonists. nih.gov This suggests that the N-methyl group in 1-methyl-4-(thiophen-2-yl)piperidin-4-ol plays a crucial role in defining its potential interaction and functional effect at the NOP receptor.

In addition to opioid receptors, the sigma receptor family presents another plausible target. Various piperidine derivatives have been identified as potent sigma receptor ligands. nih.govnih.gov For instance, certain cyclopropylmethyl-based piperidine derivatives show high affinity and selectivity for sigma receptors, with stereochemistry again playing a key role in determining whether they act as agonists or antagonists. nih.gov Given that 4-phenyl-1-(4-phenylbutyl) piperidine has been identified as a potent sigma-1 receptor ligand, it is conceivable that 1-methyl-4-(thiophen-2-yl)piperidin-4-ol could also bind to this receptor. nih.gov

Table of Analogous Compounds and their Receptor Interactions:

| Compound Class | Receptor Target(s) | Key Structural Determinants of Activity |

| 4-alkyl-4-(3-hydroxyphenyl)-1-methylpiperidines | Opioid Receptors | Axial vs. equatorial orientation of the 4-aryl group determines agonist vs. antagonist activity. nih.gov |

| 4-hydroxy-4-phenylpiperidines | Nociceptin Receptor (NOP) | N-substituent modifications can produce both agonists and antagonists. nih.govnih.gov |

| Cyclopropylmethyl-based piperidine derivatives | Sigma Receptors | Stereochemistry is crucial for agonist vs. antagonist profile. nih.gov |

| 4-phenyl-1-(4-phenylbutyl) piperidine | Sigma-1 Receptor | Potent and selective ligand. nih.gov |

Advanced Analytical Methodologies for Research on 1 Methyl 4 Thiophen 2 Yl Piperidin 4 Ol

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatography is the cornerstone for the separation and purification of 1-methyl-4-(thiophen-2-yl)piperidin-4-ol from synthetic intermediates, byproducts, and degradants.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying 1-methyl-4-(thiophen-2-yl)piperidin-4-ol due to its high resolution and sensitivity. Method development typically focuses on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A typical HPLC method for a related piperidine (B6355638) derivative, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), involves a reversed-phase C18 column. researchgate.net The mobile phase is often a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile (B52724). researchgate.net For piperidine derivatives, mobile phase modifiers such as trifluoroacetic acid (TFA) are also common to improve peak shape and resolution. nih.gov Detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum for the thiophene (B33073) chromophore, likely in the 220-240 nm range. researchgate.net

Validation of the HPLC method ensures its reliability for research purposes. Key validation parameters include:

Linearity: Establishing a proportional relationship between detector response and concentration over a specified range. For similar compounds, linearity has been established over ranges like 2-500 ng/ml. researchgate.net

Precision: Assessing the closeness of agreement between a series of measurements, expressed as the relative standard deviation (RSD).

Accuracy: Determining the closeness of the measured value to the true value.

Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. For a related compound, an LOD of 1 ng/ml has been reported. researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Table 1: Example HPLC Parameters for Analysis of Piperidine Derivatives

| Parameter | Setting | Source |

| Column | Reversed-phase C18, 50 x 4.6 mm, 1.8 µm | policija.si |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | nih.gov |

| Gradient | 5% B to 95% B over 8 minutes | nih.gov |

| Flow Rate | 1.0 mL/min | policija.si |

| Detection | UV at 220 nm | researchgate.net |

| Injection Volume | 1 µL | policija.si |

Direct analysis of 1-methyl-4-(thiophen-2-yl)piperidin-4-ol by Gas Chromatography (GC) can be challenging due to its polarity and the presence of a hydroxyl group, which can lead to poor peak shape and thermal degradation in the injector or column. However, GC is highly suitable for analyzing volatile impurities from its synthesis or for the analysis of less polar, more volatile derivatives.

For instance, analysis of related piperazine (B1678402) compounds has been successfully performed using a 5% phenyl/95% methyl silicone column. unodc.org A typical GC method would involve a temperature program, such as an initial hold at a lower temperature (e.g., 100-130°C) followed by a ramp to a higher temperature (e.g., 290°C) to elute all components. policija.siunodc.org If derivatization is employed (e.g., silylation of the hydroxyl group to form a trimethylsilyl (B98337) ether), the volatility of the analyte is increased, making it more amenable to GC analysis.

The 1-methyl-4-(thiophen-2-yl)piperidin-4-ol molecule possesses a stereocenter at the C4 position of the piperidine ring, meaning it exists as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers, which is critical in stereoselective synthesis research. This separation is typically achieved using a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC). The selection of the appropriate CSP and mobile phase is determined empirically through screening various columns and conditions to achieve baseline separation of the two enantiomeric peaks.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS/MS, NMR-Mass)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled analytical power for structural elucidation and sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): As an extension of GC, GC-MS combines the separation capabilities of gas chromatography with the mass identification power of mass spectrometry. It is an invaluable tool for identifying unknown impurities or the structure of derivatized analytes. In a typical GC-MS analysis of related heterocyclic compounds, electron ionization (EI) at 70 eV is used, which generates a reproducible fragmentation pattern that serves as a molecular fingerprint. policija.siunodc.org This pattern can be compared against spectral libraries for identification.

Table 2: Typical GC-MS Parameters for Analysis of Related Compounds

| Parameter | Setting | Source |

| Column | 5% phenyl/95% methyl silicone, 30 m x 0.25 mm, 0.25 µm film | unodc.org |

| Carrier Gas | Helium at 1.1-1.2 mL/min | policija.siunodc.org |

| Injector | Splitless or Split (50:1), 250-280°C | policija.siunodc.org |

| Oven Program | 100°C for 5 min, then 10°C/min to 290°C, hold 20 min | unodc.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | policija.siunodc.org |

| Mass Scan Range | 30-550 amu | policija.siunodc.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the benchmark for highly sensitive and selective quantification of compounds in complex matrices. A liquid chromatograph is interfaced with a tandem mass spectrometer, most commonly a triple quadrupole, using an electrospray ionization (ESI) source. nih.gov For 1-methyl-4-(thiophen-2-yl)piperidin-4-ol, the basic nitrogen atom makes it readily ionizable in positive ion mode. nih.gov The technique can be operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interferences and providing excellent sensitivity. researchgate.net

Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS): This is a powerful, albeit less common, hyphenated technique that allows for the direct correlation of NMR and MS data from an LC peak. It provides unambiguous structural information, confirming the identity of the parent compound and helping to elucidate the structures of unknown synthesis byproducts or metabolites.

Spectroscopic Techniques for In Situ Reaction Monitoring

Monitoring the progress of the synthesis of 1-methyl-4-(thiophen-2-yl)piperidin-4-ol in real-time can be achieved using in situ spectroscopic techniques. Fourier-transform infrared (FTIR) or Raman spectroscopy can track the reaction by observing the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. For example, in a synthesis starting from a ketone precursor, one could monitor the disappearance of the carbonyl (C=O) stretching frequency and the appearance of the alcohol (O-H) stretch of the final product. Similarly, in situ NMR can provide detailed mechanistic and kinetic information as the reaction proceeds.

Stability Studies under Controlled Research Conditions

Assessing the chemical stability of 1-methyl-4-(thiophen-2-yl)piperidin-4-ol is crucial for understanding its shelf-life and appropriate storage conditions for research purposes. Stability studies involve storing the compound under controlled conditions of temperature, humidity, and light, often following protocols outlined by the International Council for Harmonisation (ICH). At specified time points, samples are withdrawn and analyzed using a validated stability-indicating method, typically HPLC. researchgate.net This analysis quantifies the amount of the parent compound remaining and detects the formation of any degradation products. A decrease in the concentration of the parent compound or the appearance of new peaks in the chromatogram indicates degradation.

Table 3: Example Design for a Research-Scale Stability Study

| Condition | Temperature | Relative Humidity | Time Points |

| Long-Term | 25°C | 60% RH | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C | 75% RH | 0, 1, 3, 6 months |

| Photostability | Controlled Light Exposure | N/A | Post-exposure |

Future Directions in Academic Research of 1 Methyl 4 Thiophen 2 Yl Piperidin 4 Ol

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 1-methyl-4-(thiophen-2-yl)piperidin-4-ol. Current syntheses of similar 4-aryl-piperidin-4-ols often rely on the addition of organometallic reagents (e.g., Grignard or organolithium compounds) to a piperidone precursor. While effective, these methods can have drawbacks related to substrate scope, functional group tolerance, and the generation of metallic waste.

Prospective synthetic strategies could include:

Flow Chemistry: The use of flow microreactors could enable a more sustainable and efficient synthesis. rsc.org Flow processes offer advantages in terms of precise control over reaction parameters (temperature, pressure, and time), improved safety, and scalability. This could lead to higher yields and purity while minimizing solvent usage and energy consumption. rsc.org

Catalytic Methods: Development of catalytic routes, such as palladium-catalyzed cross-coupling reactions, could provide milder and more versatile alternatives. researchgate.net For instance, novel methods for the synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone have utilized the Shapiro reaction and alkenylsilane cross-coupling. researchgate.net Research into transition-metal-free approaches is also a promising direction. dntb.gov.ua

Sustainable Reagents and Solvents: A key goal will be the incorporation of greener principles, such as using reagents derived from renewable resources and employing environmentally friendly solvents. kit.edu Research could explore enzymatic resolutions or biocatalytic approaches to improve the sustainability profile of the synthesis.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Flow Chemistry | Improved efficiency, safety, scalability, and sustainability. rsc.org | Optimization of reactor design and reaction conditions for continuous production. |

| Catalytic Methods | Milder reaction conditions, broader substrate scope, and reduced waste. researchgate.net | Development of novel catalysts (e.g., palladium, nickel, or transition-metal-free) for aryl group installation. researchgate.netdntb.gov.ua |

| Green Chemistry | Reduced environmental impact, use of renewable feedstocks. kit.edu | Integration of biocatalysis and use of sustainable solvents. |

Advanced Stereochemical Control in Synthesis

The C4 carbon of 1-methyl-4-(thiophen-2-yl)piperidin-4-ol is a quaternary stereocenter, meaning the compound is chiral. The biological activity of chiral molecules often resides in a single enantiomer. Therefore, developing methods for the asymmetric synthesis of this compound is a critical future direction. Chiral piperidine (B6355638) scaffolds are prevalent in pharmaceuticals, and controlling their stereochemistry can significantly enhance biological activity and selectivity. thieme-connect.comthieme-connect.comdoaj.orgresearchgate.net

Future research in this area could involve:

Chiral Catalysis: The use of chiral phosphines or other organocatalysts in annulation reactions to construct the piperidine ring with high enantioselectivity. nih.gov

Substrate-Controlled Diastereoselective Reactions: Methods like the aza-Prins cyclization could be adapted to create substituted 4-hydroxypiperidines with a high degree of diastereoselectivity. rsc.org

Chiral Auxiliaries: Employing removable chiral auxiliaries to guide the stereoselective addition of the thiophene (B33073) group to the piperidone core.

The ability to selectively synthesize either the (R)- or (S)-enantiomer will be crucial for elucidating structure-activity relationships and for developing enantiomerically pure research tools or therapeutic leads.

Refinement of Computational Models for Predictive Capabilities

In silico methods are indispensable tools in modern chemical research for predicting the properties and activities of new compounds. clinmedkaz.orgclinmedkaz.orgnih.govresearchgate.net For 1-methyl-4-(thiophen-2-yl)piperidin-4-ol, future computational work will be essential for guiding synthetic efforts and biological screening.

Key areas for development include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing robust QSAR models based on libraries of thiophene-piperidine analogues can help identify the structural features crucial for a desired biological activity. nih.govtandfonline.comresearchgate.nettandfonline.com These models can correlate physicochemical properties with activities such as receptor binding or enzyme inhibition. nih.govresearchgate.net

Molecular Docking and Dynamics: Using molecular docking simulations to predict how the compound and its analogues bind to various biological targets. nih.govresearchgate.net This can help prioritize which proteins to investigate experimentally. Molecular dynamics simulations can further refine these binding poses and assess the stability of the ligand-protein complex. researchgate.net

ADME/Tox Prediction: Refining algorithms to more accurately predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of novel analogues. nih.govresearchgate.net This is critical for designing compounds with better drug-like properties.

These computational approaches will accelerate the research and development cycle by allowing scientists to prioritize the synthesis of compounds with the highest probability of success. researchgate.net

Exploration of Additional Biological Targets and Mechanisms (Non-Clinical)

The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS). clinmedkaz.orgclinmedkaz.org Computational tools can predict a wide spectrum of potential biological activities for novel piperidine derivatives, including effects on enzymes, receptors, ion channels, and transport systems. clinmedkaz.orgclinmedkaz.org

Future non-clinical research should aim to:

Broad Target Screening: Perform high-throughput screening against a diverse panel of biological targets, particularly those implicated in neurological disorders. This could include G-protein coupled receptors (GPCRs), ion channels, and enzymes like monoamine oxidase.

Mechanism of Action Studies: Once a primary target is identified, detailed in vitro and cell-based assays will be needed to elucidate the precise mechanism of action. For example, determining if the compound acts as an agonist, antagonist, or allosteric modulator of a receptor.

Phenotypic Screening: Utilize phenotypic screening in relevant cell models (e.g., neuronal cell lines) to uncover unexpected biological activities or therapeutic potentials that may not be apparent from target-based approaches.